molecular formula C16H12BrN3O2 B6424909 5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide CAS No. 2034310-20-6

5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide

Cat. No.: B6424909
CAS No.: 2034310-20-6
M. Wt: 358.19 g/mol
InChI Key: UXEOGSNTSXQJFG-UHFFFAOYSA-N
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Description

5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan-Pyridine Intermediate: The initial step involves the formation of the furan-pyridine intermediate through a Suzuki-Miyaura coupling reaction.

    Bromination: The next step is the bromination of the intermediate compound.

    Amidation: The final step involves the amidation reaction where the carboxylic acid group on the pyridine ring is converted to the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and bromination steps to ensure consistent product quality and yield. Additionally, the amidation step may be carried out using automated systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-{[6-(thiophen-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    5-chloro-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide is unique due to the presence of both a furan ring and a bromine

Properties

IUPAC Name

5-bromo-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-14-5-13(8-18-9-14)16(21)20-7-11-1-2-15(19-6-11)12-3-4-22-10-12/h1-6,8-10H,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEOGSNTSXQJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNC(=O)C2=CC(=CN=C2)Br)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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